molecular formula C12H16N2O2 B2970075 1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one CAS No. 2344677-79-6

1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one

Cat. No.: B2970075
CAS No.: 2344677-79-6
M. Wt: 220.272
InChI Key: OKSPQKZPVVQLQA-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one is a chemical compound with a unique structure that includes an azetidinone ring substituted with an amino and methoxy group on the phenyl ring

Preparation Methods

The synthesis of 1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methoxyphenol and 3,3-dimethylazetidin-2-one as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: The amino and methoxy groups on the phenyl ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(5-amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2)7-14(11(12)15)9-6-8(13)4-5-10(9)16-3/h4-6H,7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSPQKZPVVQLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=C(C=CC(=C2)N)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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